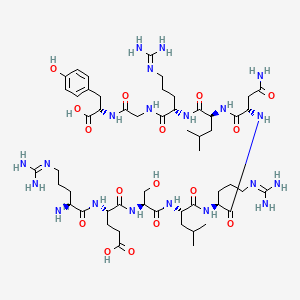
胺非林
科学研究应用
酰胺肾上腺素在科学研究中具有广泛的应用,包括:
化学: 用作有机合成中的试剂以及研究磺酰胺化学的模型化合物。
生物学: 研究其对 α-1 肾上腺素受体的影响及其在调节生理反应中的潜在作用。
医学: 探索其在治疗鼻炎和其他呼吸系统疾病等疾病方面的治疗潜力。
作用机制
酰胺肾上腺素通过与 α-1 肾上腺素受体结合发挥作用,从而激活细胞内信号通路。 这会导致血管收缩和血压升高,有助于缓解鼻炎和其他疾病的症状。 分子靶点包括 α-1 肾上腺素受体,相关通路主要与肾上腺素信号级联反应有关 .
类似化合物:
苯肾上腺素: 另一种 α-1 肾上腺素受体激动剂,用于类似的治疗目的。
西拉佐林: 与酰胺肾上腺素具有相似疗效但亲和力和效力不同的化合物.
独特性: 酰胺肾上腺素在其对 α-1 肾上腺素受体的特定结合亲和力和选择性方面独树一帜,这使其有别于其他类似化合物。 其磺酰胺结构也有助于其独特的药理学特征 .
生化分析
Biochemical Properties
Amidephrine plays a significant role in biochemical reactions by interacting with α1-adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses such as vasoconstriction and increased blood pressure. Amidephrine binds to these receptors, leading to the activation of the Gq protein, which in turn activates phospholipase C. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol trisphosphate and diacylglycerol, resulting in the release of calcium ions from intracellular stores and activation of protein kinase C .
Cellular Effects
Amidephrine exerts various effects on different cell types and cellular processes. In vascular smooth muscle cells, it induces contraction by increasing intracellular calcium levels. This leads to vasoconstriction and an increase in blood pressure. In cardiac cells, amidephrine enhances contractility and heart rate by stimulating α1-adrenergic receptors. Additionally, amidephrine influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of amidephrine involves its binding to α1-adrenergic receptors, leading to the activation of downstream signaling pathways. Upon binding, amidephrine induces a conformational change in the receptor, which activates the associated Gq protein. This activation triggers a cascade of events, including the activation of phospholipase C, the production of inositol trisphosphate and diacylglycerol, and the release of calcium ions from intracellular stores. These events result in the activation of protein kinase C and other downstream effectors, ultimately leading to the physiological effects observed with amidephrine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of amidephrine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that amidephrine is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to amidephrine in vitro and in vivo has been associated with sustained activation of α1-adrenergic receptors, leading to prolonged vasoconstriction and increased blood pressure. Additionally, chronic exposure may result in receptor desensitization and downregulation, reducing the compound’s efficacy over time .
Dosage Effects in Animal Models
The effects of amidephrine vary with different dosages in animal models. At low doses, amidephrine induces mild vasoconstriction and a moderate increase in blood pressure. At higher doses, the compound can cause significant vasoconstriction, leading to hypertension and potential adverse effects such as tachycardia and arrhythmias. Studies have also shown that high doses of amidephrine can result in toxic effects, including damage to vascular and cardiac tissues .
Metabolic Pathways
Amidephrine is involved in several metabolic pathways, primarily related to its role as an α1-adrenergic receptor agonist. The compound is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of catecholamines. These metabolic pathways result in the production of inactive metabolites that are excreted from the body. Additionally, amidephrine can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways .
Transport and Distribution
Amidephrine is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion and is also transported by specific transporters and binding proteins. Once inside the cells, amidephrine can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects. The distribution of amidephrine within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of amidephrine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with α1-adrenergic receptors on the cell membrane. Additionally, amidephrine can be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence cellular processes. The localization of amidephrine is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .
准备方法
合成路线和反应条件: 酰胺肾上腺素可以通过多步过程合成,涉及在受控条件下使适当的起始原料发生反应。 一种常见的合成路线涉及在碱存在下使苯乙醇胺衍生物与甲磺酰氯反应形成磺酰胺 .
工业生产方法: 在工业环境中,酰胺肾上腺素的生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括通过重结晶或色谱法进行纯化以获得最终产物 .
化学反应分析
反应类型: 酰胺肾上腺素会发生各种化学反应,包括:
氧化: 酰胺肾上腺素在特定条件下可以氧化形成相应的亚砜或砜。
还原: 该化合物可以还原形成胺或其他还原衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢或高锰酸钾。
还原: 通常使用锂铝氢化物或硼氢化钠等还原剂。
形成的主要产物: 这些反应形成的主要产物包括酰胺肾上腺素的亚砜、砜、胺和取代衍生物 .
相似化合物的比较
Phenylephrine: Another alpha-1 adrenergic receptor agonist used for similar therapeutic purposes.
Cirazoline: A compound with similar efficacy but differing affinities and potencies compared to amidephrine.
Uniqueness: Amidephrine is unique in its specific binding affinity and selectivity for alpha-1 adrenergic receptors, which distinguishes it from other similar compounds. Its sulfonamide structure also contributes to its distinct pharmacological profile .
属性
IUPAC Name |
N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15/h3-6,10-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOWHMXTJFZXRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862664 | |
| Record name | Amidephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37571-84-9, 3354-67-4, 29430-15-7, 732186-16-2 | |
| Record name | Amidephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37571-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amidephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidephrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029430157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidefrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidephrine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732186162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amidephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMIDEPHRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI24N176MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMIDEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2P22546V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMIDEPHRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U56LDN9FFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-O-[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl] 5-O-phosphono (2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B1664798.png)


